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Compound of Interest

Compound Name: 5MP-Fluorescein

Cat. No.: B12406225

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fluorescein-5-Maleimide (F-5-M) is a thiol-reactive fluorescent probe widely utilized in

biological research for the covalent labeling of proteins, peptides, and other biomolecules

containing free sulfhydryl groups.[1] Its utility is rooted in the specific and stable thioether bond

formed between the maleimide group and the sulfhydryl group of cysteine residues.[1] This

allows for the sensitive detection and tracking of labeled molecules in live cells.

Core Applications
Protein and Peptide Labeling: F-5-M is extensively used to covalently attach a fluorescent

tag to proteins and peptides. This enables the visualization of their localization, trafficking,

and dynamics within living cells using fluorescence microscopy.[1]

Fluorescence Polarization (FP) Assays: This technique is employed to study molecular

interactions, such as protein-protein or protein-ligand binding. By labeling a small molecule

with F-5-M, changes in fluorescence polarization upon binding to a larger molecule can be

measured to determine binding affinities.[1]
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Thiol Detection: F-5-M can be used to quantify the presence of free thiols in biological

samples, providing insights into the redox state of cells.[1]

Quantitative Data Summary
The following table summarizes the key spectroscopic and physicochemical properties of

Fluorescein-5-Maleimide.

Property Value Reference

Molecular Formula C₂₄H₁₃NO₇

Molecular Weight 427.4 g/mol

Excitation Maximum (λex) ~492 nm

Emission Maximum (λem) ~519 nm

Molar Extinction Coefficient ~75,000 cm⁻¹M⁻¹ (at 492 nm)

Quantum Yield (Φf) ~0.9

Solubility Soluble in DMSO and DMF

Reactivity

Specifically reacts with

sulfhydryl groups (thiols) at pH

6.5-7.5

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the mechanism of protein labeling and a typical experimental

workflow for live cell imaging using Fluorescein-5-Maleimide.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/pdf/Fluorescein_5_Maleimide_A_Comprehensive_Technical_Guide_for_Researchers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Labeling with Fluorescein-5-Maleimide
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Sulfhydryl Group (-SH)

Fluorescently Labeled Protein
(Stable Thioether Bond)

Reaction at pH 6.5-7.5

Fluorescein-5-Maleimide

Click to download full resolution via product page

Mechanism of protein labeling with Fluorescein-5-Maleimide.

Live Cell Imaging Workflow

1. Prepare Protein Solution
(with free sulfhydryls)

3. Conjugation Reaction
(Incubate protein with F-5-M)

2. Prepare Fluorescein-5-Maleimide
Stock Solution (in DMSO/DMF)

4. Purify Labeled Protein
(e.g., dialysis, gel filtration)

5. Introduce Labeled Protein into
Live Cells (e.g., microinjection)

6. Live Cell Imaging
(Fluorescence Microscopy)
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General experimental workflow for live cell imaging.

Experimental Protocols
Protocol 1: Labeling of Proteins with Fluorescein-5-
Maleimide
This protocol provides a general procedure for labeling a protein with Fluorescein-5-Maleimide.

Optimization may be required for specific proteins.

Materials:

Protein to be labeled (containing free sulfhydryl groups)

Fluorescein-5-Maleimide (F-5-M)

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2 (or other suitable buffer at

pH 6.5-7.5)

EDTA (optional, to prevent metal-catalyzed oxidation of sulfhydryls)

Purification system (e.g., Sephadex G-25 column, dialysis tubing with appropriate molecular

weight cutoff)

Procedure:

Prepare Protein Solution:

Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls,

treat with a reducing agent like DTT or TCEP. Note: The reducing agent must be removed

before adding F-5-M.
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If desired, add EDTA to a final concentration of 1-5 mM to chelate metal ions.

Prepare F-5-M Stock Solution:

Dissolve Fluorescein-5-Maleimide in anhydrous DMSO or DMF to a concentration of 10

mM. Prepare this solution fresh before use.

Conjugation Reaction:

Add a 10- to 25-fold molar excess of the F-5-M stock solution to the protein solution. The

final concentration of DMSO or DMF in the reaction mixture should be less than 10%.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,

protected from light. Gentle mixing during incubation is recommended.

Purification of Labeled Protein:

Separate the fluorescently labeled protein from unreacted F-5-M and other small

molecules using a desalting column (e.g., Sephadex G-25) or by dialysis against a

suitable buffer.

Determine Degree of Labeling (DOL) (Optional):

The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm

and ~492 nm. The following formula can be used: DOL = (A_max × ε_protein) / (A_280 -

(A_max × CF)) × ε_dye Where:

A_max is the absorbance at ~492 nm.

A_280 is the absorbance at 280 nm.

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of F-5-M at ~492 nm (~75,000 cm⁻¹M⁻¹).

CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3

for fluorescein).
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Storage:

Store the labeled protein protected from light at 4°C for short-term storage or in single-use

aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Live Cell Imaging of Labeled Proteins
This protocol provides a general guideline for imaging proteins labeled with Fluorescein-5-

Maleimide in live cells.

Materials:

Fluorescently labeled protein

Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides)

Live-cell imaging medium (e.g., phenol red-free medium)

Method for introducing the labeled protein into cells (e.g., microinjection, electroporation)

Fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~490 nm,

Emission: ~520 nm)

Environmental chamber for maintaining cells at 37°C and 5% CO₂ during imaging

Procedure:

Cell Preparation:

Culture cells to the desired confluency on an appropriate imaging vessel.

Introduction of Labeled Protein:

Introduce the purified, fluorescently labeled protein into the live cells using a suitable

method such as microinjection or electroporation. The optimal method will depend on the

cell type and experimental goals.

Incubation and Recovery:
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Allow the cells to recover after the introduction of the labeled protein. The time required for

recovery and for the labeled protein to localize to its target destination will vary.

Live Cell Imaging:

Replace the culture medium with pre-warmed live-cell imaging medium.

Place the imaging vessel on the microscope stage within an environmental chamber to

maintain physiological conditions.

Acquire images using a fluorescence microscope with the appropriate filter set for

fluorescein.

Minimize phototoxicity by using the lowest possible excitation light intensity and exposure

time that provides an adequate signal-to-noise ratio.

Protocol 3: Fluorescence Polarization (FP) Binding
Assay
This protocol outlines a general procedure for a competitive FP binding assay.

Materials:

Fluorescently labeled tracer (e.g., a peptide labeled with F-5-M)

Receptor molecule (e.g., a protein)

Unlabeled competitor/inhibitor

Assay buffer

Microplate reader with fluorescence polarization capabilities

Procedure:

Assay Setup:
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In a microplate, add the assay buffer, the fluorescently labeled tracer at a constant

concentration, and the receptor molecule.

To determine the binding affinity (Kd), perform a serial dilution of the receptor.

For a competitive assay, add a constant concentration of the receptor and a serial dilution

of the unlabeled competitor.

Incubation:

Incubate the plate at room temperature or 37°C for a sufficient time to reach binding

equilibrium.

Measurement:

Measure the fluorescence polarization of each well using a microplate reader.

Data Analysis:

Plot the change in fluorescence polarization as a function of the receptor or competitor

concentration.

For a binding assay, fit the data to a binding curve to determine the Kd.

For a competitive assay, determine the IC50 of the competitor.
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Principle of Fluorescence Polarization Assay

Principle of Fluorescence Polarization Assay
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Principle of a fluorescence polarization assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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